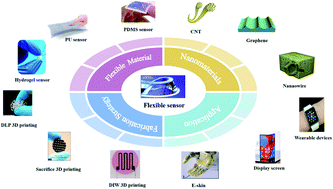Emerging flexible sensors based on nanomaterials: recent status and applications
Journal of Materials Chemistry A Pub Date: 2020-11-09 DOI: 10.1039/D0TA09556G
Abstract
Flexible sensors have received tremendous attention over the last several decades due to their outstanding properties, such as high stretchability, excellent biocompatibility, great conformability, and low cost. The main fatal aspect of flexible sensors is that the flexible material has poor conductivity, resulting in obtained flexible sensors possessing poor sensitivity. Many kinds of nanomaterials with excellent conductivity have been integrated with flexible materials to improve the conductivity of flexible sensors, such as carbon nanomaterials and metal nanomaterials. In terms of molding, 3D printing serves as an ideal technology for producing flexible sensors because it can generate previously unattainable geometric structures compared with traditional fabrications. Understanding the features of flexible materials, nanomaterials, and 3D printing technology, and assessing the possibility of their fabrication are therefore critical for the development and application of flexible sensors. Herein, we review the recent literature on flexible materials and nanomaterials, and the fabrication strategy of flexible sensors, with a particular focus on stretchable and self-healing properties. Then, we discuss the application of flexible sensors, such as biomedical devices, wearable devices, and soft robots. Finally, we provide key challenges and opportunities that lie ahead for flexible sensors.

Recommended Literature
- [1] Back cover
- [2] The shift of the optical absorption band edge of ZnO/ZnS core/shell nanotube arrays beyond quantum effects†
- [3] Biosynthesis of silver nanoparticles using endophytic bacteria and their role in inhibition of rice pathogenic bacteria and plant growth promotion
- [4] CdS/ZnIn2S4/TiO2 3D-heterostructures and their photoelectrochemical properties
- [5] Erratum
- [6] Benzo[f]benzo[5,6]indolo[3,2-b]indole: a stable unsubstituted 4nπ-electron acene with an antiaromatic 1,4-diazapentalene core†
- [7] Synthesis and evaluation of UiO-66@MIP towards norfloxacin in water†
- [8] Chiral determination of 3,4-methylenedioxypyrovalerone enantiomers in rat serum†
- [9] XXVII.—Research on the action of the copper-zinc couple on organic bodies. Part II. On the iodides of amyl and methyl
- [10] Exploration of metal sulfide syntheses and the dissolution process of antimony sulfide in phosphonium-based ionic liquids†










